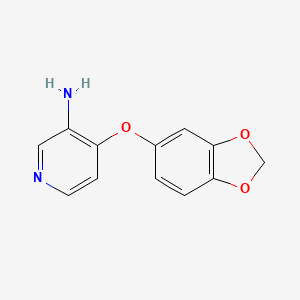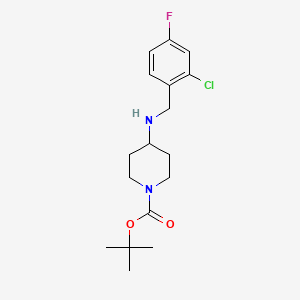
5-羧酰胺吡嗪-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Carbamoylpyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5N3O3 It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms at positions 1 and 4
科学研究应用
5-Carbamoylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the preparation of metal-organic frameworks (MOFs) and other coordination compounds.
作用机制
Target of Action
It is known that pyrazine derivatives, which include 5-carbamoylpyrazine-2-carboxylic acid, have a wide range of pharmacological activities .
Mode of Action
It is suggested that the pyrazine carboxamide group plays a crucial role in forming important interactions with its targets .
Biochemical Pathways
Pyrazine derivatives are known to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the diverse biological activities of pyrazine derivatives, it is likely that this compound may have multiple effects at the molecular and cellular levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-carbamoylpyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,5-dimethylpyrazine. This reaction is typically carried out in the presence of a catalyst, such as cobalt acetate and manganese acetate, with potassium bromide as a cocatalyst. The reaction is conducted in an acetic acid solvent at temperatures ranging from 90 to 110°C .
Another method involves the use of a fixed bed reactor, where 2,5-dimethylpyrazine is oxidized in the presence of air and a catalyst composed of gamma-Al2O3 and metallic oxides of manganese, vanadium, titanium, and strontium. The reaction temperature ranges from 150 to 350°C .
Industrial Production Methods
For industrial production, the method involving the fixed bed reactor is preferred due to its simplicity, stability, and high yield. The catalyst used in this method is easy to prepare and the reaction conditions are straightforward to control, making it suitable for large-scale production .
化学反应分析
Types of Reactions
5-Carbamoylpyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxylic acid group, using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,5-dicarboxylic acid, while reduction could produce 5-aminomethylpyrazine-2-carboxylic acid.
相似化合物的比较
Similar Compounds
- 2-Pyrazinecarboxylic acid
- 2,3-Pyrazinedicarboxylic acid
- 5-Methylpyrazine-2-carboxylic acid
Uniqueness
Compared to these similar compounds, 5-carbamoylpyrazine-2-carboxylic acid has unique properties due to the presence of both a carbamoyl and a carboxylic acid group.
属性
IUPAC Name |
5-carbamoylpyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c7-5(10)3-1-9-4(2-8-3)6(11)12/h1-2H,(H2,7,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMOOJPJWDBGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(oxolane-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2532804.png)


![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2532807.png)



![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2532818.png)

![1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2532820.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2532822.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2532825.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2532826.png)
